![molecular formula C6H12O2 B3053160 (2S)-oxan-2-ylmethanol CAS No. 51450-44-3](/img/structure/B3053160.png)
(2S)-oxan-2-ylmethanol
Overview
Description
(2S)-oxan-2-ylmethanol, also known as 2-hydroxymethyltetrahydrofuran, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Formation of Macrocyclic Lactones
- Study : "Formation of macrocyclic lactones in the Paternò–Büchi dimerization reaction" (Arimura, Mizuta, Hiraga, & Abe, 2011)
- Application : This study explored the synthesis of twelve-membered macrocyclic lactones, including oxetane-rings, from furan-2-ylmethanol derivatives.
Drug Delivery and Imaging
- Study : "Perylene-3-ylmethanol: fluorescent organic nanoparticles as a single-component photoresponsive nanocarrier with real-time monitoring of anticancer drug release" (Jana, Devi, Maiti, & Singh, 2012)
- Application : This research utilized perylene-3-ylmethanol nanoparticles for drug delivery, phototriggered drug release, cell imaging, and real-time monitoring of drug release, demonstrating its potential in biomedical applications.
Selective Hydrogenation in Chemistry
- Study : "Highly Selective Hydrogenation of Furfural to Furan-2-ylmethanol over Zeolitic Imidazolate Frameworks-67-Templated Magnetic Cu–Co/C" (Li, Wei, Yang, Zhang, Meng, Niu, Zhang, & Zong, 2020)
- Application : This study highlights the use of specific catalysts for selective hydrogenation of furfural to furan-2-ylmethanol, an important reaction in chemical synthesis.
Photolabile Protecting Groups in Ion Channels
- Study : "Optical Gating of Photosensitive Synthetic Ion Channels" (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012)
- Application : The study involved using a photolabile compound related to 2-ylmethanol as a protective group in synthetic ion channels, showing potential applications in controlled release and sensing.
Molecular Synthesis and Characterization
- Study : "Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its CuX2(oxime)2 complexes: Thermal, Hirshfeld surface and DFT analysis" (Warad et al., 2018)
- Application : This paper presents the synthesis and detailed characterization of dipyridin-2-ylmethanone oxime, demonstrating its potential in molecular synthesis and analytical applications.
properties
IUPAC Name |
[(2S)-oxan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426209 | |
Record name | (2S)-oxan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-oxan-2-ylmethanol | |
CAS RN |
51450-44-3 | |
Record name | (2S)-oxan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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